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molecular formula C9H8N2O2 B1354972 Methyl imidazo[1,2-a]pyridine-7-carboxylate CAS No. 86718-01-6

Methyl imidazo[1,2-a]pyridine-7-carboxylate

Cat. No. B1354972
M. Wt: 176.17 g/mol
InChI Key: KYHRVKMXYXBEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759334B2

Procedure details

To a −78° C. cooled solution of imidazo[1,2-a]pyridine-7-carboxylic acid methyl ester (1 eq.) in dry THF was slowly added a solution of LiAlH4 in THF (1M in THF, 2 eq.). The reaction mixture was warmed to 0° C. and stirred for 30 min. The reaction mixture was then poured onto a cooled aqueous solution of NaOH 2N, stirred for 5 min and filtered through a pad of celite. The filtrate was partitioned between water and EtOAc, the organic layer was washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure to afford imidazo[1,2-a]pyridin-7-yl-methanol which was used as such without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][N:8]2[CH:11]=[CH:12][N:13]=[C:7]2[CH:6]=1)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+]>C1COCC1>[N:13]1[CH:12]=[CH:11][N:8]2[CH:9]=[CH:10][C:5]([CH2:3][OH:2])=[CH:6][C:7]=12 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CC=2N(C=C1)C=CN2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
The filtrate was partitioned between water and EtOAc
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N=1C=CN2C1C=C(C=C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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